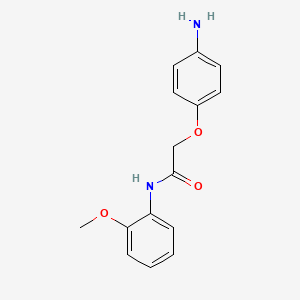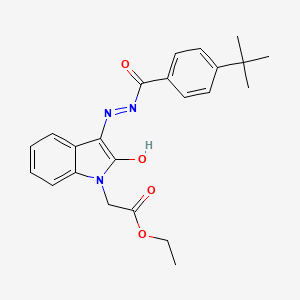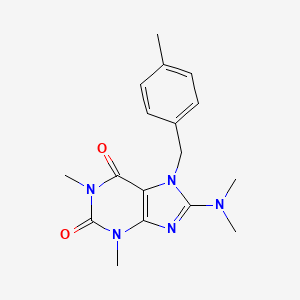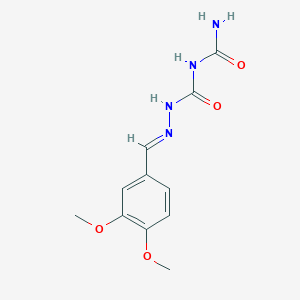![molecular formula C24H21N5OS B12039878 4-{[(E)-(9-Ethyl-9H-carbazol-3-YL)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 478253-62-2](/img/structure/B12039878.png)
4-{[(E)-(9-Ethyl-9H-carbazol-3-YL)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route includes the condensation of 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with 9-ethylcarbazole aldehyde in the presence of suitable catalysts. The reaction proceeds via a Schiff base formation, followed by cyclization to yield the desired product .
Reaction Conditions: The reaction typically occurs under mild conditions, with appropriate solvents and reagents. The choice of solvent and temperature influences the yield and selectivity of the reaction.
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for scientific investigations.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction processes can modify the functional groups, affecting its properties.
Substitution: Substitution reactions at different positions on the triazole ring are possible.
Base-Catalyzed Cyclization: The Schiff base formation and subsequent cyclization often involve basic conditions.
Hydrogenation: Reduction of the imine group to the corresponding amine can be achieved using hydrogen gas and a suitable catalyst.
Major Products: The major product is the target compound itself, which exhibits interesting biological and chemical properties.
Scientific Research Applications
Chemistry:
Ligand Design: Researchers explore its potential as a ligand in coordination chemistry due to its unique structure.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Anticancer Properties: Some studies suggest that triazole derivatives exhibit anticancer activity, making this compound relevant for further investigation.
Biological Probes: Researchers use it as a probe to study biological processes.
Material Science: Its properties may find applications in materials science, such as organic electronics or sensors.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While there are no direct analogs with the same substituents, other triazole derivatives share structural features. For instance, 5-(4-tert-butylphenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-yl hydrosulfide exhibits similar characteristics.
Properties
CAS No. |
478253-62-2 |
|---|---|
Molecular Formula |
C24H21N5OS |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
4-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C24H21N5OS/c1-3-28-21-7-5-4-6-19(21)20-14-16(8-13-22(20)28)15-25-29-23(26-27-24(29)31)17-9-11-18(30-2)12-10-17/h4-15H,3H2,1-2H3,(H,27,31)/b25-15+ |
InChI Key |
GCMYYOBRGCTFPT-MFKUBSTISA-N |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)/C=N/N3C(=NNC3=S)C4=CC=C(C=C4)OC)C5=CC=CC=C51 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NN3C(=NNC3=S)C4=CC=C(C=C4)OC)C5=CC=CC=C51 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chlorobenzaldehyde {7-[(2E)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone](/img/structure/B12039804.png)
![7-[(furan-2-yl)methyl]-6-imino-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12039811.png)



![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B12039839.png)
![[4-[(E)-[[2-[(4-propoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12039845.png)



![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12039864.png)
![((5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B12039876.png)

